1,4-Dimethylpiperazine-2,3-dione

Beschreibung

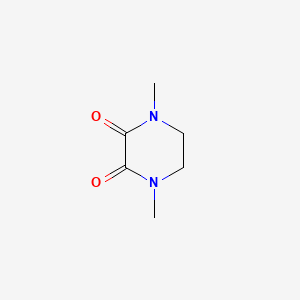

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,4-dimethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBHDWHAIVWDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314244 | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59417-06-0 | |

| Record name | 59417-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperazine 2,3 Dione Scaffold in Chemical Science

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a valuable component in the design of therapeutic agents. nih.gov The introduction of a dione (B5365651) functionality, creating a piperazinedione, further enhances the structural and electronic diversity of this core, opening new avenues for chemical exploration.

The piperazine-2,3-dione scaffold, in particular, presents a unique arrangement of atoms that has captured the attention of researchers. This structural motif is found in a variety of biologically active molecules. iucr.org Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor properties. researchgate.netiucr.orgnih.govwisdomlib.orgjetir.orgnih.govjopcr.comijpsr.comresearchgate.net The presence of the piperazine-2,3-dione moiety has been specifically investigated in the context of creating novel penicillin derivatives. nih.gov

The reactivity of the piperazine-2,3-dione core allows for various chemical modifications. The nitrogen atoms can be substituted, and the carbonyl groups can undergo a range of reactions, providing a versatile platform for the synthesis of new compounds with tailored properties.

Scope and Objectives of Current Academic Research on 1,4 Dimethylpiperazine 2,3 Dione

Advanced Crystallographic Investigations

Crystallographic studies, particularly X-ray diffraction, have been instrumental in determining the precise solid-state structure of this compound.

X-ray Diffraction Analysis of this compound

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical formula | C₆H₁₀N₂O₂ |

| Molar mass | 142.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.3781 (6) |

| b (Å) | 8.0050 (6) |

| c (Å) | 12.1306 (8) |

| β (°) | 99.767 (7) |

| V (ų) | 706.07 (9) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

Data sourced from IUCr iucr.org

Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

In the crystalline state, molecules of this compound are interconnected through weak C—H⋯O hydrogen bonds. nih.goviucr.org These interactions link the molecules into sheets that extend along the (010) plane. nih.goviucr.org Specifically, hydrogen bonds are observed between C2—H2A⋯O1 and C5—H5C⋯O2. iucr.orgiucr.org

Table 2: Hydrogen-bond geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C2—H2A⋯O2ⁱ | 0.97 | 2.49 | 3.419 (3) | 161 |

| C5—H5C⋯O2ⁱⁱ | 0.96 | 2.54 | 3.481 (3) | 168 |

Symmetry codes: (i) x-½, -y+½, z-½; (ii) x+½, -y+½, z+½. Data sourced from IUCr iucr.org

Analysis of Piperazine-2,3-dione Ring Conformation (e.g., half-chair)

A key structural feature of this compound is the conformation of its central piperazine-2,3-dione ring. Studies have consistently shown that this ring adopts a non-planar, half-chair conformation. nih.govresearchgate.netiucr.org In this arrangement, atoms C1 and C2 are displaced from the plane formed by the other ring atoms by approximately 0.279 (3) and -0.342 (3) Å, respectively. iucr.orgiucr.org The molecule exhibits local C₂ symmetry around an axis that passes through the midpoints of the C1—C2 and C3—C4 bonds. iucr.orgiucr.org

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings and provide deeper insights into the electronic structure and optimized geometry of this compound.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

While specific DFT studies solely focused on this compound are not extensively detailed in the provided search results, DFT is a powerful tool for calculating the optimized geometry and electronic properties of molecules. Such studies would typically involve selecting a suitable functional and basis set to perform calculations that can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental X-ray diffraction data. These computational approaches can also provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and other electronic descriptors that are crucial for understanding its reactivity and potential interactions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can provide insights beyond the static picture offered by X-ray crystallography, revealing how the molecule behaves in a solution or interacts with other molecules. escholarship.orgmdpi.com

An MD simulation models the movement of atoms by iteratively solving Newton's equations of motion. This methodology can be used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, simulations could track the puckering of the piperazine ring, the rotation of the methyl groups, and the flexibility of the entire structure. Key parameters, such as the root-mean-square deviation (RMSD) from the initial crystal structure, can quantify the molecule's structural stability over the simulation time. Furthermore, the distribution of dihedral angles within the piperazine ring can be analyzed to confirm the prevalence of the half-chair conformation in a dynamic environment and to identify other potential, less stable conformations. escholarship.org These simulations are crucial for understanding phenomena like substrate binding to an enzyme, where the conformational flexibility of a molecule plays a key role. escholarship.orgresearchgate.net

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Simulation Time | Total time the molecular motion is simulated. | 100 ns |

| RMSD (Backbone) | Measures the average deviation of the ring atoms from the initial crystal structure. | Stable fluctuation around 1.5 Å, indicating conformational stability. |

| Dihedral Angle (C4-N1-C1-C2) | Describes the torsion around the N1-C1 bond, a key parameter in ring puckering. | Bimodal distribution with peaks at ~55° and ~-55°, characteristic of a flexible half-chair. |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent (e.g., water) molecule at a distance r from the carbonyl oxygen. | A sharp peak at ~2.8 Å, indicating a structured solvation shell with hydrogen bonding. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient without the need for experimental measurements. The first step involves calculating a wide range of molecular descriptors from the compound's 2D or 3D structure. These descriptors fall into several categories:

Topological: Based on the 2D connectivity of atoms (e.g., molecular weight, count of rotatable bonds).

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Empirically derived values (e.g., logP).

Once calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that links a selection of these descriptors to a known property. For example, a QSPR model for boiling point might use descriptors like molecular weight and polar surface area. While specific QSPR studies focused solely on this compound are not prominent in the literature, its computed properties are available and serve as the foundation for such modeling. nih.gov

| Descriptor Name | Value | Descriptor Type |

|---|---|---|

| Molecular Weight | 142.16 g/mol nih.gov | Topological |

| XLogP3-AA | -0.6 nih.gov | Physicochemical |

| Hydrogen Bond Donor Count | 0 nih.gov | Topological |

| Hydrogen Bond Acceptor Count | 2 | Topological |

| Rotatable Bond Count | 0 | Topological |

| Exact Mass | 142.074227566 Da nih.gov | Topological |

| Polar Surface Area | 40.6 Ų nih.gov | Geometrical/Electronic |

| Refractive index | 1.491 | Physicochemical |

Established Synthetic Pathways for this compound

The creation of the this compound core structure is primarily achieved through cyclization reactions involving a diamine and an oxalate (B1200264) derivative.

The most direct and commonly cited method for preparing this compound is the condensation reaction between N,N'-Dimethylethylenediamine and an oxalic acid diester, such as diethyl oxalate. google.com This reaction is a classic example of forming a cyclic diamide (B1670390) through the reaction of a secondary diamine with an ester.

The reaction mechanism involves a double nucleophilic acyl substitution. Each secondary amine group of the N,N'-Dimethylethylenediamine attacks one of the electrophilic carbonyl carbons of the diethyl oxalate. The reaction typically proceeds in a suitable solvent and may be facilitated by heat. The process results in the formation of the six-membered piperazine-2,3-dione ring with the elimination of two molecules of ethanol. This approach is advantageous due to the commercial availability of the starting materials. Several literature methods reference this general pathway for synthesis. nih.goviucr.orgiucr.orgresearchgate.net

Reaction Scheme:

N,N'-Dimethylethylenediamine + Diethyl Oxalate → this compound + 2 Ethanol

A patent for a similar process involving piperazine and diethyl oxalate specifies using a catalyst such as sodium hydroxide (B78521) or sodium ethoxide and heating to temperatures around 40 °C for several hours. google.com

An alternative synthetic strategy involves a two-step process that first forms the unsubstituted piperazine-2,3-dione ring, which is then N-alkylated. google.com

Step 1: Cyclization: Ethylenediamine is reacted with a dialkyl oxalate (e.g., diethyl oxalate) to form the parent piperazine-2,3-dione. This intermediate can be isolated or used directly in the next step.

Step 2: N-Alkylation: The piperazine-2,3-dione, which has two secondary amine (N-H) groups, is subsequently reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield this compound.

This method allows for the synthesis of various N-substituted piperazine-2,3-diones by choosing different alkylating agents in the second step. The key advantage is its modularity, although it involves an additional synthetic step compared to the direct condensation method. google.com

Table 1: Comparison of Synthetic Pathways

| Feature | Direct Condensation | Two-Step Synthesis |

|---|---|---|

| Starting Materials | N,N'-Dimethylethylenediamine, Diethyl Oxalate | Ethylenediamine, Diethyl Oxalate, Methylating Agent |

| Number of Steps | One | Two |

| Key Intermediate | None | Piperazine-2,3-dione |

| Flexibility | Limited to N,N'-disubstituted starting diamine | Allows for varied N-substitution in the second step |

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics and the elucidation of reaction mechanisms are fundamental to understanding the chemical behavior of this compound. This involves a combination of experimental techniques and computational modeling.

Spectrophotometric Studies of Reaction Kinetics

Spectrophotometry is a powerful technique for studying reaction kinetics, provided that a reactant or product absorbs light in the UV-visible range. vlabs.ac.indanaher.com The progress of a reaction can be monitored by measuring the change in absorbance at a specific wavelength over time. phywe.comfountainheadpress.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, allowing for the determination of concentration changes throughout the reaction. fountainheadpress.com

By analyzing the relationship between reaction rate and reactant concentrations, the order of the reaction can be determined. fountainheadpress.com Plotting functions of absorbance (e.g., ln(Abs) or 1/Abs) against time can reveal whether a reaction is first-order or second-order with respect to the absorbing species. fountainheadpress.com For very fast reactions, stopped-flow spectrophotometry can be employed, which allows for the rapid mixing of reactants and monitoring of absorbance changes on a millisecond timescale. nih.gov From temperature-dependent kinetic studies, important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated, providing deeper insight into the reaction mechanism and the nature of the transition state. nih.gov

While this methodology is widely applicable, specific spectrophotometric kinetic studies for reactions involving this compound are not prominently featured in the surveyed literature.

Table 3: Principles of Spectrophotometric Kinetic Analysis

| Parameter/Technique | Principle | Information Obtained | Citation |

|---|---|---|---|

| Beer-Lambert Law | A = εbc (Absorbance is proportional to concentration) | Relates measured absorbance to reactant/product concentration. | fountainheadpress.com |

| Kinetic Plots | Plotting Abs, ln(Abs), or 1/Abs vs. time. | Determines the order of the reaction with respect to the absorbing species. | fountainheadpress.com |

| Rate Law Determination | Systematically varying reactant concentrations and measuring the initial rate. | Determines the overall rate law and the value of the rate constant, k. | fountainheadpress.com |

| Temperature Studies | Performing kinetic runs at different temperatures (Arrhenius & Eyring plots). | Calculates activation parameters (Ea, ΔH‡, ΔS‡). | nih.gov |

| Stopped-Flow Spectroscopy | Rapid mixing of reactants and fast data acquisition. | Allows for the study of very fast reaction kinetics. | nih.gov |

Isotope Effect Studies in Mechanistic Analysis

The kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step. wikipedia.orglibretexts.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted bonds; the bond to the heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org

Primary KIE: A large primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. csbsju.edu

Secondary KIE: A smaller KIE (kH/kD ≠ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. These effects provide information about changes in hybridization or steric environment at the transition state. libretexts.org

By measuring and interpreting KIEs, chemists can deduce detailed information about transition state structures. princeton.edu For example, the magnitude of the primary KIE can indicate whether a transition state is early or late, or whether quantum tunneling is a significant factor. princeton.edu Despite the power of this technique, specific studies applying KIE analysis to the reactions of this compound have not been identified in the reviewed literature.

Table 4: Types and Interpretation of Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Value | Mechanistic Insight | Citation |

|---|---|---|---|---|

| Primary | Isotopic substitution at a bond that is broken/formed in the rate-determining step. | > 2 | Confirms bond cleavage/formation in the RDS. Magnitude indicates TS symmetry. | csbsju.eduprinceton.edu |

| Secondary (α) | Isotopic substitution at the reaction center, but not on the bond being broken. | 0.8 - 1.2 | Indicates a change in hybridization (e.g., sp² to sp³) at the transition state. | libretexts.org |

| Secondary (β) | Isotopic substitution on a carbon adjacent to the reaction center. | ~1.1 - 1.3 | Probes hyperconjugation effects and carbocation character in the transition state. | libretexts.org |

| Inverse | The heavier isotope reacts faster than the lighter one. | < 1 | Indicates a bond to the isotope becomes stiffer (stronger) in the transition state. | csbsju.edu |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into reaction mechanisms, complementing experimental data. rsc.org These methods are used to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. acs.org A transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govechemi.com

For this compound, computational studies can elucidate several key aspects:

Conformational Analysis: The molecule is known to adopt a half-chair conformation. ias.ac.in Computational methods can determine the relative energies of different conformers and the energy barriers for their interconversion, which is crucial as reactivity can be conformation-dependent. sid.irnih.govntis.gov

Reaction Pathways: By mapping the entire reaction pathway, including the calculation of transition state structures and their associated energy barriers (activation energies), the most likely mechanism can be identified. acs.org Intrinsic Reaction Coordinate (IRC) calculations are used to verify that a calculated transition state correctly connects the intended reactant and product. rsc.orgacs.org

Electronic Properties: DFT can be used to calculate properties like atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which help to explain the molecule's reactivity towards electrophiles and nucleophiles. sid.ir

Table 5: Application of Computational Methods in Mechanistic Studies

| Computational Task | Method/Technique | Purpose | Citation |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) | To find the lowest energy structure (conformation) of reactants, products, and intermediates. | nih.gov |

| Transition State Search | Opt(TS, CalcFC, NoEigen) | To locate the saddle point (highest energy point) along the lowest energy reaction path. | echemi.com |

| Frequency Analysis | Freq | To characterize stationary points (0 imaginary frequencies for minima, 1 for a TS) and calculate zero-point energies. | rsc.orgnih.gov |

| Intrinsic Reaction Coordinate (IRC) | IRC | To confirm that a transition state connects the correct reactant and product minima. | rsc.orgacs.org |

| Single-Point Energy Calculation | High-level basis set (e.g., 6-311++G(d,p)) | To obtain more accurate energies for optimized structures to refine the potential energy surface. | acs.org |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Research Findings: Detailed experimental ¹H NMR spectra for 1,4-Dimethylpiperazine-2,3-dione are not readily available in peer-reviewed literature. However, based on its confirmed molecular structure, which contains four distinct proton environments, a hypothetical ¹H NMR spectrum can be predicted. iucr.orgnih.gov The structure consists of:

Two methyl (CH₃) groups attached to nitrogen atoms.

Two methylene (B1212753) (CH₂) groups forming the piperazine (B1678402) ring backbone.

The nitrogen-attached methyl groups (N-CH₃) are chemically equivalent and would be expected to produce a single, sharp signal (a singlet) due to the absence of adjacent protons for spin-spin coupling. The two methylene groups in the ring are also chemically equivalent to each other but contain non-equivalent protons, which would likely give rise to more complex multiplet signals. The electronegativity of the adjacent nitrogen atoms and carbonyl groups (C=O) would deshield these protons, causing their signals to appear further downfield compared to simple alkanes. wisc.edu

Studies on similarly substituted piperazine-2,5-dione derivatives confirm that NMR is a primary method for structural identification and for distinguishing between isomers. csu.edu.au

Predicted ¹H NMR Data The following table is based on theoretical predictions derived from the compound's known structure and general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-CH₃ (Methyl) | ~3.0 - 3.2 | Singlet | 6H |

| N-CH₂ (Methylene) | ~3.3 - 3.6 | Multiplet | 4H |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It can also provide structural information through the analysis of fragmentation patterns.

Research Findings: The molecular formula for this compound is C₆H₁₀N₂O₂. nih.govmolport.com This corresponds to a monoisotopic mass of 142.0742 g/mol . In a mass spectrum, the most prominent feature expected would be the molecular ion peak (M⁺) at m/z ≈ 142.

While specific experimental mass spectra for this compound are not publicly documented, the fragmentation pattern can be hypothesized based on its structure. Common fragmentation pathways for cyclic amides and ketones often involve:

Loss of Carbon Monoxide (CO): Cleavage of a carbonyl group is a common fragmentation pathway, which would result in a fragment ion at m/z ≈ 114.

Ring Cleavage: The piperazine ring could fragment in various ways, leading to smaller charged species.

Analysis of related phthalazine-1,4-dione derivatives shows that fragmentation frequently involves the loss of CO and subsequent cleavage of the heterocyclic ring, supporting these predictions. researchgate.netraco.cat

Expected Mass Spectrometry Data This table presents expected values based on the compound's known molecular formula and theoretical fragmentation.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Exact Mass | 142.0742 |

| Molecular Weight | 142.16 |

| Expected Molecular Ion (M⁺) | m/z 142 |

| Predicted Major Fragments | m/z 114 ([M-CO]⁺), and other smaller fragments corresponding to ring cleavage. |

Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity and Analysis

Chromatographic techniques are vital for separating a compound from a mixture, assessing its purity, and performing quantitative analysis. The choice of technique depends on the compound's volatility and polarity.

Research Findings: Given the polarity imparted by the two amide-like functional groups, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are highly suitable methods for the analysis and purification of this compound. These techniques would typically use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, provided the compound is sufficiently volatile and thermally stable. Research on isomeric piperazine-2,5-diones demonstrates the use of flash column chromatography for the successful separation of isomers, indicating that chromatographic methods are effective for this class of compounds. csu.edu.au These techniques are crucial for ensuring the purity of a sample by separating it from any unreacted starting materials, byproducts, or isomers from the synthesis process.

Applications of 1,4 Dimethylpiperazine 2,3 Dione in Organic Synthesis

Building Block in Complex Molecule Synthesis

The rigid, cyclic structure of 1,4-dimethylpiperazine-2,3-dione makes it an excellent foundation for constructing larger, more intricate molecules. Its piperazine-2,3-dione ring typically has a half-chair shape, and the molecules are connected by weak C—H⋯O hydrogen bonds. nih.govresearchgate.netiucr.org This specific conformation is a key feature in its application as a building block.

While direct evidence for the conversion of this compound to α-diones using organometallic reagents is not extensively detailed in the provided results, the chemical structure of the compound suggests its potential as a precursor. The vicinal diketone functionality within the piperazine (B1678402) ring is a key feature that could be exploited in reactions with organometallic compounds to yield α-dione derivatives.

Piperazine derivatives, including this compound, are integral to the development of a wide array of biologically active molecules. nih.govresearchgate.netiucr.org These derivatives have shown potential in a variety of therapeutic areas, including the development of antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor agents. nih.govresearchgate.netiucr.org The versatility of the piperazine scaffold allows for the synthesis of diverse compounds with a range of biological activities. For instance, it is a key intermediate in the synthesis of various pharmaceutical compounds, including those used for treating dry mouth and as ligands for cannabinoid receptors. sostie.com The ability to easily modify the core structure makes it a valuable intermediate in the creation of new drugs. sostie.com

Cyclic dipeptides, also known as diketopiperazines (DKPs), are a significant class of compounds in medicinal chemistry, and this compound provides a fundamental scaffold for their synthesis. nih.gov These structures are noted for their rigidity, resistance to enzymatic degradation, and ability to bind to various biological targets. nih.gov The synthesis of cyclic dipeptides can be achieved through various methods, often involving the cyclization of dipeptide precursors. calstate.eduresearchgate.netbiotage.com The 2,3-diketopiperazine structure, a variation of the more common 2,5-diketopiperazine, is also a key pharmacophore in its own right. nih.gov

Role in Medicinal Chemistry and Drug Discovery

The applications of this compound extend significantly into medicinal chemistry and the discovery of new drugs. Its derivatives have been explored for a wide range of therapeutic uses, demonstrating its importance as a pharmacophore.

Design and Synthesis of Novel Therapeutic Agents

The piperazine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for multiple receptors. Piperazine derivatives have been successfully developed into a wide range of therapeutic agents. nih.govresearchgate.netiucr.org Research has shown that compounds incorporating the piperazine-2,3-dione structure can exhibit a variety of biological activities, including anticancer properties. nih.govresearchgate.netnih.govmdpi.com For example, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been synthesized and shown to have moderate to good anticancer effects. mdpi.com The design of new therapeutic agents often involves modifying the core piperazine structure to enhance its activity and selectivity. nih.govmdpi.com

Development of Dragmacidin Derivatives

A notable application of the piperazine scaffold is in the synthesis of dragmacidin derivatives. nih.gov Dragmacidins are a class of marine alkaloids that exhibit a range of biological activities, including antiviral, antibacterial, and cytotoxic effects. nih.gov The core structure of these compounds often features a bis-indole system linked by a piperazine ring. nih.gov Synthetic efforts have focused on creating derivatives of dragmacidins to explore their therapeutic potential further, particularly in the development of new cancer treatments. nih.gov

Modulating Biological Pathways and Drug Interactions

The core structure of this compound, a member of the piperazine family, provides a foundation for its potential interactions with biological systems. Piperazine and its derivatives are integral to a wide array of biologically active molecules with applications in diverse therapeutic areas. nih.gov These applications include antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor treatments. nih.govresearchgate.net The biological activity of these compounds often stems from their ability to interact with and modulate the function of enzymes and receptors. nih.gov

A critical aspect of a compound's biological footprint is its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are central to drug metabolism, and their inhibition or induction can lead to significant drug-drug interactions. Research on various piperazine analogues has demonstrated their capacity to inhibit several key CYP isoenzymes.

A study investigating the inhibitory effects of seven different piperazine derivatives on five major CYP isoenzymes (CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9) revealed that all tested analogues exhibited significant inhibitory activity against most of the isoenzymes. researchgate.net Although each piperazine derivative displayed a unique inhibitory profile, this general trend highlights the potential of compounds like this compound to be involved in metabolic drug interactions. researchgate.net The study underscored that the metabolic interplay between different piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), which inhibit each other's metabolism, could have clinical implications. researchgate.net

The table below summarizes the inhibitory profiles of various piperazine analogues against key cytochrome P450 isoenzymes, as identified in microsomal incubation assays. researchgate.net This data illustrates the broad-spectrum interaction of the piperazine chemical class with major drug-metabolizing enzymes.

Table 1: Inhibitory Effects of Piperazine Analogues on Cytochrome P450 Isoenzymes

| Piperazine Analogue | CYP2D6 | CYP1A2 | CYP3A4 | CYP2C19 | CYP2C9 |

|---|---|---|---|---|---|

| Benzylpiperazine (BZP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Trifluoromethylphenylpiperazine (TFMPP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Fluorophenylpiperazine (pFPP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Methoxyphenylpiperazine (MeOPP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Chlorophenylpiperazine (mCPP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Methylbenzylpiperazine (MBZP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Methylenedioxybenzylpiperazine (MDBP) | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Source: Adapted from research on metabolic interactions of piperazine-based drugs. researchgate.net

Catalysis and Material Science Applications

Catalyst in Polymerization Processes

Currently, there is limited information available in the scientific literature specifically detailing the application of this compound as a direct catalyst in polymerization processes. While research exists on the use of various metal complexes, including those with ligands such as bipyridine, in the stereospecific polymerization of dienes, a direct catalytic role for this compound has not been prominently reported in the reviewed literature. mdpi.com

Ligand in Coordination Chemistry (e.g., Organotin(IV) Adducts)

The nitrogen atoms within the piperazine ring structure present potential coordination sites for metal ions, suggesting a role for piperazine derivatives as ligands in coordination chemistry. While direct studies on this compound as a ligand for organotin(IV) adducts are not extensively documented, research on closely related piperazine derivatives demonstrates this capability.

For instance, new thiosemicarbazone ligands derived from the condensation of piperazine-1-carbaldehyde have been successfully used to synthesize dimethyltin(IV) complexes. uobasrah.edu.iq In these studies, the ligands, which feature a piperazine moiety, react with dimethyltin(IV) dichloride to yield six-coordinate tin(IV) complexes with the general formula [Me2Sn(HLn)Cl2]. uobasrah.edu.iq Spectroscopic and analytical data confirmed that the ligands act as neutral bidentate species, coordinating to the tin center. uobasrah.edu.iq This research underscores the utility of the piperazine framework in constructing stable organotin(IV) adducts.

The table below details the characterization of such dimethyltin(IV) complexes derived from piperazine-based ligands.

Table 2: Characterization of Dimethyltin(IV) Complexes with Piperazine-Derived Ligands

| Compound | Ligand | Formula | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|---|

| 1C | HL1 | [Me₂Sn(HL1)Cl₂] | 81 | 15.3 |

| 2C | HL2 | [Me₂Sn(HL2)Cl₂] | 77 | 12.5 |

| 3C | HL3 | [Me₂Sn(HL3)Cl₂] | 85 | 18.1 |

Source: Adapted from synthesis and characterization of dimethyltin(IV) complexes. uobasrah.edu.iq

Components in Functional Materials

The application of this compound as a direct component in the synthesis of functional materials is not well-documented in the available literature. While the broader class of piperazine derivatives is noted for its presence in a variety of biologically active molecules, specific examples of incorporating this compound into functional materials like polymers, metal-organic frameworks, or nanomaterials are not prominently reported. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Stereoselective Synthesis and Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. rsc.org The piperazine (B1678402) ring is considered a "privileged structure" in drug discovery, yet the development of methods for the asymmetric synthesis of its carbon-substituted derivatives remains a key challenge. rsc.orgnih.gov For precursors like piperazin-2-ones, catalytic enantioselective methods are still not widely established, highlighting an area ripe for innovation. nih.gov

Future research will likely focus on adapting established asymmetric synthesis strategies to produce enantiopure versions of 1,4-dimethylpiperazine-2,3-dione and its derivatives. One promising approach involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions before being removed. wikipedia.org These auxiliaries, often derived from naturally occurring molecules like amino acids or terpenes, are a reliable and versatile tool in the synthesis of complex molecules. nih.govsigmaaldrich.com

| Chiral Auxiliary Type | Example | Potential Application to Piperazine-2,3-diones |

| Oxazolidinones | Evans' Auxiliaries | Could be used to direct the stereoselective alkylation of a precursor before the piperazine ring is formed. |

| Amine Derivatives | Pseudoephedrine | Can be used as a chiral controller in the synthesis of α-substituted carbonyl compounds, a potential route to chiral precursors. wikipedia.org |

| Sulfur-based Auxiliaries | Camphorsultam, Thiazolidinethiones | These have proven superior in many cases for directing reactions like aldol (B89426) and Michael additions, which could be used to construct the chiral backbone. wikipedia.orgscielo.org.mx |

| Chiral Pool Starting Materials | (R)-(-)-Phenylglycinol | Starting the synthesis from an inherently chiral molecule, such as an amino acid or amino alcohol, can establish the desired stereochemistry from the outset. nih.gov |

Beyond auxiliaries, the development of catalytic enantioselective methods represents a more efficient and atom-economical frontier. nih.gov Future work could explore palladium-catalyzed reactions or organocatalysis to construct the chiral piperazine-2,3-dione core, providing access to novel, three-dimensionally complex structures for drug discovery. nih.govcaltech.edu

Flow Chemistry and Continuous Synthesis of this compound and its Analogs

Flow chemistry is an emerging technology that is transforming organic synthesis from traditional batch processes to continuous-flow systems. bohrium.comnih.gov This approach offers numerous advantages, particularly for the synthesis of heterocyclic compounds, making it a key future direction for the production of this compound. bohrium.comnih.gov

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | The small volume of microreactors allows for the safe handling of hazardous reagents and unstable intermediates, such as diazonium salts, which is crucial in heterocyclic synthesis. nih.gov |

| Precise Reaction Control | Flow reactors enable superior control over parameters like temperature, pressure, and reaction time, leading to higher selectivity and yields. bohrium.comacs.org |

| Improved Efficiency | Continuous processing reduces reaction times, minimizes solvent waste, and facilitates rapid optimization and scalability from lab to industrial production. nih.govacs.orgnih.gov |

| Integration of Technologies | Flow systems can be combined with other techniques like microwave heating or real-time monitoring (NMR, FT-IR) to improve reaction outcomes and understanding. nih.gov |

The synthesis of various N-heterocycles, including privileged scaffolds like 1,4-benzodiazepin-5-ones and piperazine-containing drugs such as Ribociclib, has already been successfully demonstrated using continuous-flow protocols. nih.govfrontiersin.orgrsc.org Future research would involve designing a continuous-flow route to this compound, likely by reacting N,N'-dimethylethylenediamine with a suitable cyclizing agent like diethyl oxalate (B1200264) in a heated and pressurized flow reactor. This approach would not only improve the efficiency and safety of the synthesis but also allow for the streamlined production of a library of analogs for screening purposes.

Advanced Applications in Chemical Biology and Proteomics

The piperazine scaffold is a cornerstone of medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and bioavailability. nih.govresearchgate.net The unique structure of this compound, with its rigid core and vicinal dicarbonyl group, makes it an attractive candidate for development as a molecular tool in chemical biology and proteomics.

The piperazine moiety itself is found in a vast array of biologically active compounds, acting as a versatile scaffold for creating diverse chemical libraries. researchgate.netnih.gov In the context of this compound, the two carbonyl groups represent a key reactive handle. This vicinal dicarbonyl functionality is less common than the 2,5-dione arrangement and offers unique opportunities for conjugation to biomolecules. It could be used to covalently link the molecule to proteins, enabling its use as a chemical probe to investigate biological processes or to identify the targets of bioactive compounds. Such probes are invaluable in proteomics for applications like activity-based protein profiling (ABPP).

Furthermore, the structural rigidity and hydrogen bond accepting capabilities of the dione (B5365651) framework could be leveraged in the design of inhibitors or modulators of protein-protein interactions, a challenging but highly sought-after goal in drug discovery. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical reactivity of this compound is largely defined by the vicinal dicarbonyl system within the N-heterocyclic ring. This arrangement is distinct from the more widely studied 2,5-diketopiperazines and presents opportunities for discovering novel chemical transformations.

Future research in this area could focus on several fronts:

Selective Functionalization: The carbons alpha to the carbonyl groups could be sites for selective enolization and subsequent reaction with electrophiles, allowing for the introduction of diverse substituents onto the piperazine core.

Ring-Opening and Rearrangement: The strained nature of the adjacent carbonyls could make the ring susceptible to novel ring-opening or ring-contraction/expansion reactions under specific conditions (e.g., photochemical or metal-catalyzed), providing access to entirely new heterocyclic systems.

Coordination Chemistry: The two proximal carbonyl oxygens can act as a bidentate ligand, chelating to metal centers. This could be exploited to develop novel catalysts or to direct reactions at other positions on the molecule. The reactivity of such carbonyl compounds can be highly dependent on factors like pH. nih.gov

Reductive Chemistry: Selective reduction of one or both carbonyl groups could lead to a variety of piperazine-based structures, including chiral amino alcohols, which are valuable building blocks in synthesis.

Exploring these reactions will expand the synthetic utility of this compound, transforming it from a simple molecule into a versatile platform for constructing complex and diverse chemical architectures.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction

Key applications include:

Property Prediction: ML models, particularly deep learning and random forest algorithms, can be trained on large datasets to predict a wide range of molecular properties from structure alone. nih.govresearchgate.net For a library of virtual analogs of this compound, these models could forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, solubility, and bioactivity, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.govacs.org This "predict first" approach is already being adopted to reduce failure rates and costs in drug development. pharmavoice.com

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools can analyze a target molecule and propose multiple, often novel, synthetic pathways for its creation. mit.edu Such tools could be applied to find the most efficient, cost-effective, and sustainable route to this compound. mit.educhemrxiv.org

De Novo Design: Generative AI models can design entirely new molecules optimized for specific properties, such as binding to a particular biological target. patsnap.com By using the piperazine-2,3-dione scaffold as a starting point, these models could generate novel, patentable drug candidates with high predicted efficacy and safety.

The synergy between AI and chemistry will enable researchers to explore the chemical space around this compound with unprecedented speed and precision, unlocking its potential in materials science and medicine. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.